

Novel Therapeutic Agents from 3-Oxobutanenitrile: A Comparative Guide

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Compound of Interest		
Compound Name:	3-Oxobutanenitrile	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of novel compounds derived from the versatile starting material, **3-Oxobutanenitrile**. It highlights the synthesis, biological activities, and underlying mechanisms of action of two prominent classes of derivatives: pyrrole-based anti-inflammatory and antitubercular agents, and quinazolinone-based anticancer compounds. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in the field of drug discovery and development.

Pyrrole-Based Derivatives: Dual-Action Antiinflammatory and Antitubercular Agents

A straightforward and efficient three-component synthesis has been developed to produce a library of pyrrole-based compounds from α -hydroxyketones, **3-oxobutanenitrile**, and various anilines.[1][2] This methodology has led to the identification of potent cyclooxygenase-2 (COX-2) inhibitors with anti-inflammatory properties, as well as promising lead candidates for the treatment of tuberculosis.

Comparative Performance Data

The following table summarizes the biological activity of representative pyrrole derivatives.



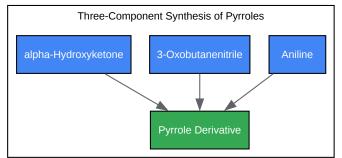
Compound ID	Target	Activity	IC50 / MIC	Reference Compound	Reference IC50 / MIC
Pyrrole Derivative 1	COX-2	Inhibition	0.65 μΜ	Indomethacin	-
Pyrrole- Cinnamate Hybrid 5	COX-2	Inhibition	0.55 μΜ	Indomethacin	-
BM212	M. tuberculosis H37Rv	Inhibition	1.5 μg/ml	-	-
BM212	M. bovis BCG	Inhibition	0.78 μg/ml	-	-

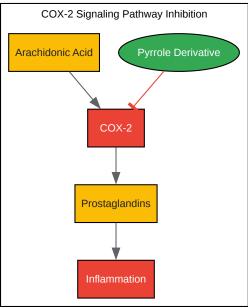
Note: Specific IC50 values for the COX-2 inhibiting pyrroles directly from the primary synthesis paper were not available in the immediate search results; however, related pyrrole derivatives have shown potent COX-2 inhibition.[3] BM212 has been shown to be active against multidrugresistant and intramacrophagic M. tuberculosis.[4][5]

Signaling Pathway and Experimental Workflow

The anti-inflammatory effects of these pyrrole derivatives stem from their inhibition of the COX-2 enzyme, a key player in the inflammatory cascade. The experimental workflow for their synthesis is a one-pot, three-component reaction.







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Synthesis and Mechanism of Pyrrole Derivatives.

Quinazolinone-Based Oxobutanenitrile Derivatives: Potent Antiproliferative Agents

Novel quinazolinone-based oxobutanenitrile derivatives have been synthesized and evaluated for their anticancer activity, particularly against human breast cancer cell lines. These compounds have demonstrated significant antiproliferative effects and have been investigated for their inhibitory action on key signaling pathways involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Aromatase (ARO) pathways.

Comparative Performance Data

The following table presents the in vitro cytotoxicity of representative quinazolinone derivatives against human breast cancer cell lines.

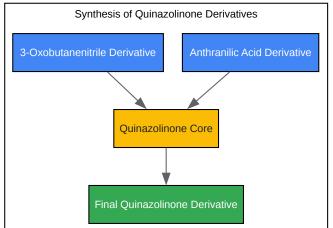


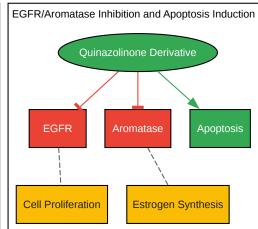
Compound ID	Cell Line	Antiproliferativ e Activity (IC50)	Reference Compound	Reference IC50
Fluoro- quinazolinone G	MCF-7	0.44 ± 0.01 μM	Erlotinib	1.14 ± 0.04 μM
Fluoro- quinazolinone E	MDA-MB-231	0.43 ± 0.02 μM	Erlotinib	-
Quinazolinone Y22	MDA-MB-231	4.53 μΜ	-	-

Note: The IC50 values are gathered from various studies on quinazolinone derivatives and may not all be directly derived from **3-Oxobutanenitrile**, but represent the potential of this class of compounds.[6][7]

Signaling Pathway and Experimental Workflow

The anticancer activity of these quinazolinone derivatives is attributed to their ability to inhibit EGFR and Aromatase, leading to the induction of apoptosis. The experimental workflow involves the synthesis of the quinazolinone core followed by derivatization and biological screening.







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Synthesis and Mechanism of Quinazolinone Derivatives.

Experimental Protocols

General Procedure for the Synthesis of N-Substituted 1,2,3,5-Substituted Pyrroles

To a stirred solution of a substituted phenacyl alcohol (1.0 eq.), **3-oxobutanenitrile** (1.0 eq.), and a primary amine (1.1 eq.) in ethanol (3 mL) at room temperature, acetic acid (1.0 eq.) was added dropwise. The resulting mixture was heated at 70 °C for 3 hours. After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure, and the residue was purified by column chromatography to afford the desired pyrrole derivative.[1]

In Vitro COX-2 Inhibition Assay

The ability of the test compounds to inhibit human recombinant COX-2 can be determined using a fluorometric inhibitor screening kit.[8][9] The assay measures the peroxidase activity of COX-2 by monitoring the oxidation of a fluorogenic substrate.

- Reagent Preparation: Prepare assay buffer, heme, and the COX-2 enzyme solution. Dissolve
 test compounds in DMSO to prepare stock solutions and then serially dilute to the desired
 concentrations in the assay buffer.
- Plate Setup: To a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to the appropriate wells.
- Inhibitor Addition: Add various concentrations of the test compounds or a vehicle control (DMSO) to the wells.
- Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
- Data Analysis: Monitor the fluorescence intensity over time. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by



plotting the percent inhibition versus the log of the inhibitor concentration.[8][10]

Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis

The MIC of the compounds against M. tuberculosis H37Rv can be determined using the broth microdilution method.[11][12]

- Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 10^5 CFU/mL in each well of a 96-well plate.[11]
- Drug Dilution: Prepare serial twofold dilutions of the test compounds in Middlebrook 7H9
 broth supplemented with OADC in the 96-well plate.
- Inoculation and Incubation: Add the bacterial inoculum to each well. Seal the plate and incubate at 37°C for 7-21 days.
- MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria.[13][14]

In Vitro EGFR Kinase Inhibition Assay

The inhibitory activity of the compounds against the EGFR kinase domain can be evaluated using a luminescence-based kinase assay, such as the ADP-Glo[™] Kinase Assay.[15][16] This assay quantifies the amount of ADP produced during the kinase reaction.

- Kinase Reaction: In a 96-well plate, incubate the recombinant human EGFR kinase domain with the test compound at various concentrations, a peptide substrate, and ATP.
- ADP Detection: After the kinase reaction, add a reagent to deplete the remaining ATP. Then, add a second reagent to convert the generated ADP to ATP, which is then used to produce a luminescent signal with a luciferase/luciferin reaction.
- Data Analysis: Measure the luminescence of each well. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[15]



In Vitro Aromatase Inhibition Assay

The inhibitory effect of the compounds on aromatase activity can be measured using a fluorometric assay with human recombinant aromatase.[17][18][19]

- Reaction Setup: In a 96-well plate, combine the human recombinant aromatase enzyme, a fluorogenic substrate, and the test compound at various concentrations.
- Incubation: Incubate the plate at 37°C.
- Fluorescence Measurement: Measure the fluorescence intensity kinetically. The conversion
 of the substrate to a fluorescent product by aromatase is monitored over time.
- Data Analysis: The rate of the reaction is determined from the linear portion of the kinetic curve. The percent inhibition is calculated for each compound concentration, and the IC50 value is determined.[19]

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